1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one
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Overview
Description
1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one typically involves the reaction of piperidine with 1,3-diphenylpropan-1-one under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of 1,3-diphenylpropan-1-one .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the replication of certain viruses or the growth of cancer cells by interfering with key cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol: An analog that binds to the adenosine receptor and blocks the replication of HIV.
1-(3-Pyridinyl)-2-propanone: A compound with similar structural features but different biological activities.
Uniqueness
1,3-Diphenyl-2-(piperidin-1-yl)propan-1-one is unique due to its specific combination of the piperidine ring and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5326-25-0 |
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Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1,3-diphenyl-2-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C20H23NO/c22-20(18-12-6-2-7-13-18)19(21-14-8-3-9-15-21)16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
InChI Key |
PEARTEASXPIIQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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